![molecular formula C11H8Cl2N6S B10948513 ({5-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B10948513.png)
({5-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile
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Overview
Description
[(5-{2-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE is a complex organic compound featuring a triazole ring, a hydrazone linkage, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-{2-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2,3-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-amino-5-mercapto-1,2,4-triazole under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
[(5-{2-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The cyanide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the hydrazone linkage can produce hydrazine derivatives.
Scientific Research Applications
[(5-{2-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery and development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity .
Mechanism of Action
The mechanism of action of [(5-{2-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE involves its interaction with specific molecular targets and pathways. The triazole ring and hydrazone linkage allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole share the triazole ring structure and exhibit antifungal activity.
Hydrazone Derivatives: Compounds with hydrazone linkages are known for their antimicrobial and anticancer properties.
Cyanide-Containing Compounds: Compounds with cyanide groups are used in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals .
Uniqueness
[(5-{2-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE is unique due to its combination of a triazole ring, hydrazone linkage, and cyanide group, which confer distinct chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H8Cl2N6S |
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Molecular Weight |
327.2 g/mol |
IUPAC Name |
2-[[5-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C11H8Cl2N6S/c12-8-3-1-2-7(9(8)13)6-15-17-10-16-11(19-18-10)20-5-4-14/h1-3,6H,5H2,(H2,16,17,18,19)/b15-6+ |
InChI Key |
JCYOEZJJKRWHDU-GIDUJCDVSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC2=NC(=NN2)SCC#N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NNC2=NC(=NN2)SCC#N |
Origin of Product |
United States |
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